molecular formula C8H4BrF3O B8789168 1-(5-Bromo-2-fluorophenyl)-2,2-difluoroethanone

1-(5-Bromo-2-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B8789168
M. Wt: 253.02 g/mol
InChI Key: ZDHYYLWXJWHSQJ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-2,2-difluoroethanone is a useful research compound. Its molecular formula is C8H4BrF3O and its molecular weight is 253.02 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H4BrF3O

Molecular Weight

253.02 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4BrF3O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,8H

InChI Key

ZDHYYLWXJWHSQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)C(F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of diisopropyl amine (17.77 ml, 126 mmol) in 320 ml THF was cooled to −75° C. and brought under N2 atmosphere. A 1.6 M solution of BuLi in hexane (79 ml, 126 mmol) was added. When the LDA solution had cooled down again, 1-fluoro-4-bromobenzene was added. The reaction temperature was kept below −60° C. After 2.5 h ethyl difluoro acetate (15.60 g, 126 mmol) was added rapidly and after 15 minutes, the reaction mixture was warmed to −40° C. After 15 minutes the mixture was quenched by pouring it on ice-cold 1N HCl. The mixture was extracted with petroleum ether (B.p. 40-60° C.) and the extract was dried with MgSO4.H2O. Chromatography on silica gel with hexane/TBME 9/1->6/1 gave 22.1 g yellow liquid.
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17.77 mL
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320 mL
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solution
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15.6 g
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Synthesis routes and methods II

Procedure details

A solution of diisopropylamine (12.7 g, 17.9 ml, 126 mmol) and tetrahydrofuran (375 ml) was cooled to −78° C. and n-BuLi (1.6 M in hexane) (78.6 ml, 126 mmol) was added dropwise. After stirring for 10 min commercially available 1-bromo-4-fluorobenzene {CAS[460-00-4]} (20 g, 12.4 ml, 114 mmol) was added dropwise at max. −60° C. Stirring was continued at −70° C. for 2.5 hours. Then ethyl difluoroacetate (17.0 g, 13.7 ml, 137 mmol) was added dropwise and the mixture was warmed to −10° C. and then quenched by pouring the mixture onto 1 M HCl. The mixture was extracted twice with ethyl acetate, dried over sodium sulphate, filtered and evaporated to give a yellow liquid (34 g; 118%). The residue was chromatographed on 200 g silica gel with cyclohexane/ethyl acetate 3:1 to give 1-(5-bromo-2-fluorophenyl)-2,2-difluoroethanone (26.5 g, 105 mmol, 91.6% yield) as a yellow liquid. MS (EI): m/z=252.0 [M]+ and 254.0 [M+2]+.
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17.9 mL
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reactant
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375 mL
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78.6 mL
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13.7 mL
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Synthesis routes and methods III

Procedure details

A solution of diisopropylamine (12.7 g, 17.9 ml, 126 mmol) in tetrahydrofuran (375 ml) was cooled to −78° C. and n-butyllithium (1.6 M in hexane) (78.6 ml, 126 mmol) was added dropwise. After stirring for 10 minutes commercially available 1-bromo-4-fluorobenzene {CAS[460-00-4]} (20 g, 12.4 ml, 114 mmol) was added dropwise at max. −60° C. Stirring was continued at −70° C. for 2.5 hours. Then ethyl difluoroacetate (17.0 g, 13.7 ml, 137 mmol) was added dropwise. The mixture was warmed to −10° C. and then quenched by pouring the mixture onto 1 M hydrochloric acid. The mixture was extracted twice with ethyl acetate, dried over sodium sulphate, filtered and evaporated to give a yellow liquid (34 g; 118%). The residue was purified by chromatography on 200 g silica gel with a 3:1-mixture of cyclohexane and ethyl acetate as the eluent to give 1-(5-bromo-2-fluorophenyl)-2,2-difluoroethanone (26.5 g, 91.6% yield) as a yellow liquid. MS (EI): m/z=252.0 [M]+ and 254.0 [M+2]+.
Quantity
17.9 mL
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reactant
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375 mL
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solvent
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78.6 mL
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13.7 mL
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Synthesis routes and methods IV

Procedure details

To a solution of diisoprpopylamine (343 g, 3.39 mol) in THF (4 L) was added slowly n-BuLi (1.4 L, 3.5 mol, 2.5 M in hexane) at −78° C. while keeping reaction temperature under −55° C. After addition, the mixture was stirred at −78° C. for 15 min. At this point, a solution of 4-bromo-1-fluorobenzene (540 g, 3.08 mol) in THF (1 L) was cooled to −60° C. before adding to the reaction mixture gradually while keeping reaction temperature under −55° C. and the resulting yellow solution was stirred at −78° C. for 150 min. Ethyldifluoroacetate (421 g, 3.39 mol) was added to the reaction mixture over 15 min and then the mixture was stirred at −78° C. for 15 min. 1 M HCl (6.0 L) was added to the reaction mixture with stirring. Aqueous layer was extracted with TBME (3×4 L). The combined organic phases were washed with water, dried (MgSO4) and evaporated in vacuo. The resulting residue was distilled under vacuum (90˜95° C./0.19 mbar) and fraction at 54˜62° C. was collected to obtain the title compound as a colorless liquid. ESIMS: 253 [(M+H)+]; 1H NMR (400 MHz, CDCl3): δ 8.06 (dd, 1H), 7.75 (ddd, 1H), 7.13 (dd, 1H), 6.41 (dt, 1H).
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540 g
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1 L
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421 g
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6 L
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1.4 L
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4 L
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